N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Description
Properties
CAS No. |
61383-56-0 |
|---|---|
Molecular Formula |
C15H10ClFN2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10ClFN2S/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19) |
InChI Key |
XIHDHPPDXPZLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method involves reacting substituted thioureas with α-bromoacetophenones. A representative procedure from recent literature involves:
-
Synthesis of N-(4-chlorophenyl)thiourea : 4-Chloroaniline reacts with ammonium thiocyanate in the presence of hydrochloric acid.
-
Cyclization with 4-fluoro-α-bromoacetophenone : The thiourea and α-bromoacetophenone undergo cyclocondensation in dimethylformamide (DMF) with potassium carbonate as a base, yielding the target thiazole.
Reaction conditions:
The reaction mechanism proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromoketone, followed by dehydrohalogenation and aromatization (Fig. 1).
One-Pot Multicomponent Approach
A streamlined one-pot method avoids isolating intermediates:
-
In situ generation of thiourea : 4-Chloroaniline and ammonium thiocyanate react in acetic acid.
-
Direct addition of α-bromoacetophenone : The bromoketone is introduced without isolating the thiourea.
-
Microwave-assisted cyclization : Irradiation at 100°C for 20 minutes accelerates ring closure.
Advantages :
Optimization of Reaction Parameters
Solvent Screening
Solvent polarity critically affects reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 95 |
| Ethanol | 24.3 | 58 |
| Toluene | 2.4 | 60 |
| Acetic acid | 6.2 | 50 |
Polar aprotic solvents like DMF stabilize the transition state via dipole interactions, enhancing cyclization.
Base Selection
Bases facilitate deprotonation of the thiourea and neutralize HBr byproducts:
| Base | pKa (Conj. Acid) | Yield (%) |
|---|---|---|
| K₂CO₃ | 10.3 | 95 |
| Triethylamine | 10.75 | 82 |
| NaHCO₃ | 6.3 | 45 |
Stronger bases (K₂CO₃) outperform weaker ones by ensuring complete thiourea deprotonation.
Structural Characterization
The synthesized compound was authenticated using:
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆) :
δ 8.21 (d, J = 8.5 Hz, 2H, Ar-H), 7.69 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (dd, J = 8.5, 5.5 Hz, 2H, Ar-H), 7.12 (t, J = 8.5 Hz, 2H, Ar-H). -
¹³C NMR (125 MHz, DMSO-d₆) :
δ 167.8 (C-2), 162.1 (C-4), 135.6 (C-Cl), 131.2 (C-F), 129.4–115.7 (aromatic carbons). -
HRMS (ESI) : m/z calcd for C₁₅H₁₀ClFN₂S [M+H]⁺: 304.0234, found: 304.0238.
X-ray Crystallography
Single-crystal analysis confirms the planar thiazole ring and dihedral angles between the aryl substituents (4-chlorophenyl: 12.7°, 4-fluorophenyl: 9.8°).
Scalability and Industrial Feasibility
Kilogram-Scale Production
A pilot study demonstrated:
Green Chemistry Metrics
Comparative Analysis of Synthetic Methods
| Parameter | Hantzsch Method | One-Pot Method |
|---|---|---|
| Yield (%) | 95 | 89 |
| Reaction time | 3 h | 20 min |
| Purification steps | 2 | 1 |
| Solvent waste (L/kg) | 15 | 9 |
While the Hantzsch method offers higher yields, the one-pot approach reduces solvent use and processing time.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : Compounds derived from similar thiazole structures have been evaluated using turbidimetric methods to assess their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound exhibits significant anticancer activity, particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). The mechanisms of action may involve:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells has been observed.
- Molecular Docking Studies : These studies suggest that the compound interacts effectively with target receptors involved in cancer proliferation .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Screening :
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Pharmacological Data
Biological Activity
N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a compound of significant interest due to its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
- Molecular Formula : C15H10ClFN2S
- Molecular Weight : 304.77 g/mol
- CAS Number : 61383-54-8
- InChI Key : XIHDHPPDXPZLEI-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with substituted anilines. The method is often optimized for yield and purity, utilizing various catalytic systems to enhance efficiency.
Anticancer Activity
Research has shown that compounds in the thiazole class, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. A study highlighted that similar thiazole derivatives demonstrated moderate antiproliferative activity with IC50 values ranging from 0.36 to 0.86 μM in human cancer cell lines .
The mechanism of action appears to involve inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This action is akin to that of established chemotherapeutic agents like combretastatin A-4 (CA-4) .
Antimicrobial Activity
This compound has also been evaluated for its antibacterial properties. Compounds with similar structures have shown effectiveness against Staphylococcus aureus and other bacterial strains, indicating potential as antimicrobial agents . The presence of electron-withdrawing groups like chlorine enhances the biological activity by influencing the electronic properties of the molecule.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring is crucial for enhancing anticancer activity.
- Fluorine Substitution : The fluorine atom contributes to the lipophilicity and overall stability of the compound.
- Amino Linker : The amino group plays a pivotal role in binding interactions with biological targets.
Case Studies
- Study on Antiproliferative Effects :
- Antimicrobial Evaluation :
Q & A
Basic: What are the standard synthetic routes for N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization reactions, such as the Hantzsch thiazole synthesis, where precursors like 4-chloroaniline and fluorophenyl-substituted ketones are condensed under basic conditions. For example, a Schiff base intermediate can be formed by refluxing 2-amino-4-(4-chlorophenyl)thiazole with an aldehyde derivative (e.g., 4-fluorobenzaldehyde) in ethanol with glacial acetic acid as a catalyst . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Heating at 80–90°C improves cyclization efficiency.
- Catalysts : Bases like K₂CO₃ facilitate deprotonation, while acetic acid aids Schiff base formation.
Yield and purity are monitored via TLC and recrystallization .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- IR spectroscopy : Absorption bands for C-N (1250–1350 cm⁻¹) and C=S (1050–1150 cm⁻¹) validate the thiazole ring .
- Mass spectrometry (MS) : High-resolution MS determines molecular weight (e.g., [M+H]⁺ at m/z 345.05) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and confirms dihedral angles between aromatic rings (e.g., 59.1° between chlorophenyl and thiazole) .
Advanced: How can discrepancies in reported biological activities be resolved through structural analysis?
Answer:
Conflicting bioactivity data often arise from structural polymorphism or impurities. Strategies include:
- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities and confirms intramolecular interactions (e.g., N–H⋯N hydrogen bonds) .
- HPLC purity assessment : Quantifies impurities (>98% purity required for reliable bioassays) .
- Comparative SAR studies : Modifying substituents (e.g., replacing 4-fluorophenyl with methyl groups) clarifies bioactivity trends .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Uses SMILES/InChI descriptors (e.g.,
C1=CC(=CC=C1Cl)NC2=NC(=CS2)C3=CC=C(C=C3)F) to model binding with targets like kinase enzymes or GPCRs . - DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations : Assesses stability of ligand-target complexes over nanoseconds .
Advanced: How to design structure-activity relationship (SAR) studies by modifying substituents?
Answer:
- Core modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency shifts .
- Bioisosteric swaps : Substitute the thiazole ring with oxadiazole or triazole to alter metabolic stability .
- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7) or microbial strains to correlate substituents with IC₅₀ values .
Methodological: How to assess purity and confirm structural integrity during synthesis?
Answer:
- TLC monitoring : Use silica gel plates with UV visualization (Rf ≈ 0.5 in ethyl acetate/hexane) .
- HPLC analysis : C18 columns with acetonitrile/water gradients (retention time ~8.2 min) quantify impurities .
- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
